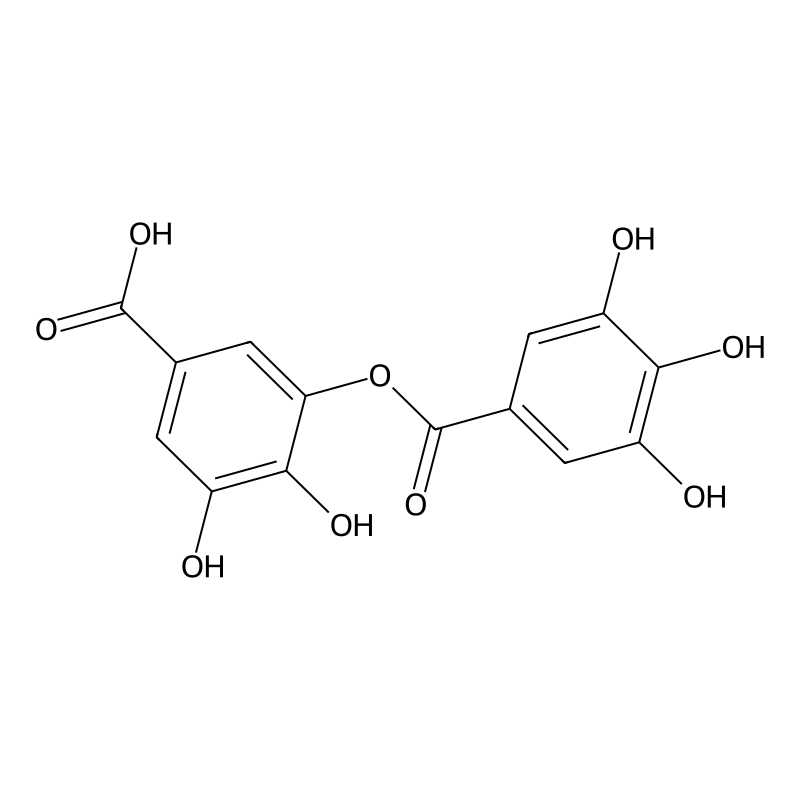

Digallic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Digallic Acid (CAS 536-08-3) is a polyphenolic compound consisting of two gallic acid units linked by a depside bond. It is a primary, well-defined component of hydrolyzable tannins, such as tannic acid, which is a complex and variable mixture of polygalloyl glucoses. Unlike its monomeric precursor, gallic acid, or the polymeric mixture of tannic acid, digallic acid offers a discrete, characterizable molecular structure. This provides a basis for more reproducible performance in applications where specific molecular interactions, rather than general phenolic content, are critical.

References

- [1] Delahaye, P.; Verzele, M. Analysis of gallic, digallic and trigallic acids in tannic acids by high-performance liquid chromatography. *Journal of Chromatography A* **1983**, *265*, 363-367.

- [2] Bhouri, W.; Derbel, S.; Skandrani, I.; et al. Study of genotoxic, antigenotoxic and antioxidant activities of the digallic acid isolated from Pistacia lentiscus fruits. *Toxicology in Vitro* **2010**, *24*(2), 509-515.

- [3] Tannic acid. Wikipedia.

Substituting Digallic Acid with either its monomer (gallic acid) or a crude polymer (tannic acid) can lead to significant performance loss and poor reproducibility. Gallic acid lacks the larger molecular structure required for specific enzyme inhibition and potent antibacterial activity where the dimeric form is essential. Conversely, commercial tannic acid is a heterogeneous mixture with batch-to-batch variability in its composition, containing a range of galloyl esters from 2 to 12 units per molecule. This inherent lack of purity makes tannic acid unsuitable for applications requiring precise stoichiometry, consistent formulation behavior, and reproducible biological or material-interactive properties.

Potent Bacterial DNA Gyrase Inhibition Unachievable with Gallic Acid

In studies of bacterial enzyme inhibition, Digallic Acid was identified as a potent inhibitor of E. coli DNA gyrase, a validated target for antibiotics. In stark contrast, its monomeric precursor, Gallic Acid, showed no inhibitory activity at concentrations up to 500 μM. Digallic Acid also potently inhibits E. coli topoisomerase IV with an estimated IC50 of ~4 μM for decatenation, demonstrating a specific biochemical activity that is absent in the monomer.

| Evidence Dimension | E. coli DNA Gyrase Inhibition |

| Target Compound Data | Potent inhibitor |

| Comparator Or Baseline | Gallic Acid: No inhibition up to 500 μM |

| Quantified Difference | Qualitative (active vs. completely inactive) |

| Conditions | In vitro bacterial DNA gyrase assay |

This demonstrates a distinct mechanism of action for Digallic Acid, making it a critical component for developing new antibacterial agents where Gallic Acid is ineffective.

Superior Metal Chelation Capacity Compared to Monomer

The ability to chelate metal ions is critical for applications in antioxidant formulations, metal treatment, and as a detoxifying agent. While Gallic Acid is known to chelate metals, forming a 1:2 (Metal:Ligand) complex with ions like Pb, As, Cd, and Hg, the larger structure of Digallic Acid provides more hydroxyl groups for coordination. This enhanced structure contributes to stronger and more stable complex formation, a key attribute for applications requiring robust metal sequestration, such as in corrosion inhibitors or specialized formulations where metal-induced degradation is a concern.

| Evidence Dimension | Metal Chelation Stoichiometry |

| Target Compound Data | Structurally enhanced potential for multi-point binding |

| Comparator Or Baseline | Gallic Acid: Forms 1:2 (Metal:Ligand) complexes |

| Quantified Difference | Structural (Dimer vs. Monomer) |

| Conditions | Aqueous solution, complexometric studies |

For material science or formulation applications where strong metal binding is required, the defined dimeric structure of Digallic Acid offers a performance advantage over the simpler Gallic Acid.

Defined Precursor for Synthesis of Advanced Materials

Digallic Acid serves as a well-defined building block for creating advanced polymers and materials where precise structure is essential. For instance, it can be used as a precursor in the solvent-free, single-step synthesis of novel diesters, such as PEG-digallate, with yields up to 90%. Using Gallic Acid would yield a different, smaller diester (PEG-monogallate), while using Tannic Acid, a mixture, would result in an undefined, cross-linked, and intractable product. The defined dimeric structure of Digallic Acid is therefore essential for process control and achieving the target molecular architecture in polymer synthesis.

| Evidence Dimension | Suitability as a Synthetic Precursor |

| Target Compound Data | Enables synthesis of defined dimeric-repeat polymers (e.g., PEG-digallate) |

| Comparator Or Baseline | Gallic Acid (yields different monomeric product); Tannic Acid (yields undefined, cross-linked product) |

| Quantified Difference | Structural control (Defined Dimer vs. Monomer or Mixture) |

| Conditions | Solid-solid esterification reaction with Polyethylene Glycol (PEG) |

For researchers in polymer and materials science, procuring Digallic Acid is necessary to ensure predictable reaction outcomes and the synthesis of materials with consistent, repeatable properties.

Development of Novel Antibacterial Agents

Digallic Acid is the correct choice for research programs targeting bacterial DNA gyrase and topoisomerase IV. Its demonstrated potent inhibition, a property absent in its monomer Gallic Acid, makes it a critical starting point for designing new antibiotics, particularly against resistant strains.

High-Performance Metal Chelators and Corrosion Inhibitors

In applications requiring strong and stable metal chelation, such as advanced corrosion inhibitors, specialty inks, or metal-passivating treatments for conservation, the defined dimeric structure of Digallic Acid provides a more robust binding capability than Gallic Acid.

Synthesis of Structurally Defined Polymers and Dendrimers

For the synthesis of advanced materials requiring precise structural control, Digallic Acid is a necessary precursor. Its use ensures the creation of well-defined polymers with repeating dimeric units, avoiding the inconsistent or incorrect structures that would result from using Gallic Acid or heterogeneous Tannic Acid.

References

- [1] Zhang, J.; et al. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. *ACS Omega* **2022**, *7*(1), 1084–1093.

- [2] Khan, I.; et al. evaluation of chelating tendency of gallic acid as a detoxifying agent: an innovative approach. *International Journal of Scientific Research* **2018**, *7*(1).

- [3] Boutemeur, B.; et al. Green synthesis of new and natural diester based on gallic acid and polyethylene glycol. *F1000Research* **2023**, *12*, 1384.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Screening for active constituents in Turkish galls against ulcerative colitis by mass spectrometry guided preparative chromatography strategy: in silico, in vitro and in vivo study

Jie Zang, Shangzhi Ma, Cuizhe Wang, Gang Guo, Liangxue Zhou, Xing Tian, Mengying Lv, Jun Zhang, Bo HanPMID: 30256363 DOI: 10.1039/c8fo01439f

Abstract

Turkish galls have been reported to exhibit remedial effects in ulcerative colitis (UC). However, the active constituents of Turkish galls for the treatment of UC remain unclear. The objective of this study was to screen for anti-inflammatory active constituents and clarify their associated molecular mechanisms. Therefore, systems pharmacology was developed to predict the relationship between constituents and the corresponding targets as well as pathways. In addition, mass spectrometry-guided preparative chromatography technique was used for preparing constituents to evaluate the anti-inflammatory activities and the therapeutic efficacy against UC. In silico, active constituents exhibited a remedial effect on UC possibly by regulating multiple pathways and attacking multiple targets, of which those involved mainly in the NF-κB pathway were selected for verification. In vitro, 5 categories of constituents were screened as active constituents by comparing the cytotoxicity and detecting the level of the pro-inflammatory factors of 9 category constituents. In vivo, dextran sulfate sodium (DSS)-induced UC was significantly ameliorated in active constituents-fed mice. The results indicated that the active fraction comprising methyl gallate, digallic acid, di-O-galloyl-β-d-glucose, and tri-O-galloyl-β-d-glucose primarily contributed to the treatment of UC. Moreover, active fraction could also inhibit the phosphorylation level of IKKβ, thus inhibiting the downstream NF-κB signaling pathway. The approach developed in this study not only clarifies the anti-inflammation effect of Turkish galls but also provides a beneficial reference for the discovery of the base material and functional mechanism of this herbal medicine.Facile preparation of dehydrodigallic acid and its derivative for the synthesis of ellagitannins

Kazuma Shioe, Shingo Ishikura, Yoshikazu Horino, Hitoshi AbePMID: 24292791 DOI: 10.1248/cpb.c13-00458

Abstract

A facile method for the synthesis of dehydrodigallic acid, which is a fundamental structure of ellagitannins, was developed. A classical Ullmann condition was effective for the formation of the highly hindered biaryl ether structure, and we clarified that the suitable protection of the phenolic hydroxy groups was crucial in this reaction. In this way, the synthesis of dehydrodigallic acid and its derivative was successfully performed. The described method would provide a synthetic utility toward ellagitannins.Expression and functional significance of the Ca(2+)-activated Cl(-) channel ANO6 in dendritic cells

Kalina Szteyn, Evi Schmid, Meerim K Nurbaeva, Wenting Yang, Patrick Münzer, Karl Kunzelmann, Florian Lang, Ekaterina ShumilinaPMID: 23159814 DOI: 10.1159/000343321

Abstract

Migration of dendritic cells (DCs), antigen presenting cells that link innate and adaptive immunity, is critical for initiation of immune responses. DC migration is controlled by the activity of different ion channels, which mediate Ca(2+) flux or set the membrane potential. Moreover, cell migration requires local volume changes at the leading and rear end of travelling cells, which might be mediated by the fluxes of osmotically active solutes, including Cl(-). The present study explored the functional expression, regulation and role of Cl(-) channels in mouse bone marrow-derived DCs.In whole-cell patch clamp experiments we detected outwardly rectifying Cl(-) currents which were activated by elevation of cytosolic Ca(2+), triggered either by ionomycin in the presence of extracellular Ca(2+) or mobilization of Ca(2+) by IP(3) Most importantly, Ca(2+)-activated Cl(-) channels (CaCCs) were activated by CCL21 (75 ng/ml), an agonist of the chemokine receptor CCR7. The currents showed sensitivity to Cl(-) channel blockers such as tannic acid (10 µM), digallic acid (100 µM) and more specific CaCC blockers niflumic acid (300 µM) and AO1 (20 µM). According to RT-PCR and Western blot data, Anoctamin 6 (ANO6) is expressed in DCs. Knock-down of ANO6 with siRNA led to inhibition of CaCC currents in DCs. Moreover, chemokine-induced migration of both immature and LPS-matured DCs was reduced upon ANO6 knock-down.

Our data identify ANO6 as a Ca(2+)-activated Cl(-) channel in mouse DCs, show its activation upon chemokine receptor ligation and establish an important role of ANO6 in chemokine-induced DC migration.

Effects of Small Molecule Calcium-Activated Chloride Channel Inhibitors on Structure and Function of Accessory Cholera Enterotoxin (Ace) of Vibrio cholerae

Tanaya Chatterjee, Irshad Ali Sheikh, Devlina Chakravarty, Pinak Chakrabarti, Paramita Sarkar, Tultul Saha, Manoj K Chakrabarti, Kazi Mirajul HoquePMID: 26540279 DOI: 10.1371/journal.pone.0141283

Abstract

Cholera pathogenesis occurs due to synergistic pro-secretory effects of several toxins, such as cholera toxin (CTX) and Accessory cholera enterotoxin (Ace) secreted by Vibrio cholerae strains. Ace activates chloride channels stimulating chloride/bicarbonate transport that augments fluid secretion resulting in diarrhea. These channels have been targeted for drug development. However, lesser attention has been paid to the interaction of chloride channel modulators with bacterial toxins. Here we report the modulation of the structure/function of recombinant Ace by small molecule calcium-activated chloride channel (CaCC) inhibitors, namely CaCCinh-A01, digallic acid (DGA) and tannic acid. Biophysical studies indicate that the unfolding (induced by urea) free energy increases upon binding CaCCinh-A01 and DGA, compared to native Ace, whereas binding of tannic acid destabilizes the protein. Far-UV CD experiments revealed that the α-helical content of Ace-CaCCinh-A01 and Ace-DGA complexes increased relative to Ace. In contrast, binding to tannic acid had the opposite effect, indicating the loss of protein secondary structure. The modulation of Ace structure induced by CaCC inhibitors was also analyzed using docking and molecular dynamics (MD) simulation. Functional studies, performed using mouse ileal loops and Ussing chamber experiments, corroborate biophysical data, all pointing to the fact that tannic acid destabilizes Ace, inhibiting its function, whereas DGA stabilizes the toxin with enhanced fluid accumulation in mouse ileal loop. The efficacy of tannic acid in mouse model suggests that the targeted modulation of Ace structure may be of therapeutic benefit for gastrointestinal disorders.Digallic acid from Pistascia lentiscus fruits induces apoptosis and enhances antioxidant activities

Wissem Bhouri, Ines Skandrani, Mohamed Ben Sghair, Marie-Geneviève Djoux Franca, Kamel Ghedira, Leila Chekir GhediraPMID: 21780210 DOI: 10.1002/ptr.3540

Abstract

The antioxidant and apoptotic activities of digallic acid, isolated from the fruits of Pistascia lentiscus, were investigated. The study demonstrated that digallic acid possessed pro-apoptotic effects, as shown by provoking DNA fragmentation of K562 cells. It also revealed a significant antioxidant potential and effective scavenging activity against 2,2-diphenyl-1-picrylhdrazyl (DPPH·) and O₂·⁻ radicals, and reduced cupric ions. We conclude that this integrated approach to apoptotic and antioxidant assessment may be useful to maximize the beneficial effects associated with using P. lentiscus derivatives as medicinal and dietary compounds.Study of genotoxic, antigenotoxic and antioxidant activities of the digallic acid isolated from Pistacia lentiscus fruits

Wissem Bhouri, Safa Derbel, Ines Skandrani, Jihed Boubaker, Ines Bouhlel, Mohamed B Sghaier, Soumaya Kilani, Anne M Mariotte, Marie G Dijoux-Franca, Kamel Ghedira, Leila Chekir-GhediraPMID: 19563883 DOI: 10.1016/j.tiv.2009.06.024

Abstract

The digallic acid obtained from the fruit Pistacia lentiscus exhibits an inhibitory activity against nitrofurantoine and B[a]P induced genotoxicity when tested by the SOS chromotest bacterial assay system in the presence of Escherichia coli PQ37 strain. The antioxidant activity of the tested compound was determined by its ability to scavenge the free radical ABTS(+), to inhibit the xanthine oxidase, involved in the generation of free radicals, and to inhibit the lipid peroxidation induced by H(2)O(2) in the K562 cell line. Our results revealed that digallic acid shows an important free radical scavenging activity towards the ABTS(+) radical (99%) and protection against lipid peroxidation (68%).Cytotoxic effects of digalloyl dimer procyanidins in human cancer cell lines

Lucas Actis-Goretta, Leo J Romanczyk, Carla A Rodriguez, Catherine Kwik-Uribe, Carl L KeenPMID: 18440795 DOI: 10.1016/j.jnutbio.2007.10.004

Abstract

Flavanols, a class of polyphenols present in certain plant-based foods, have received increasing attention for their putative anticancer activity. In vitro and in vivo studies, which have compared the effectiveness of various monomer flavanols, indicate that the presence of a galloyl residue on the 3 position on the C-ring enhances the cytotoxicity of these compounds. Procyanidins, oligomerized flavanols, have been reported to be more cytotoxic than monomer flavanols in a variety of human cancer cell lines. Given the above, we evaluated the potential anticancer properties of dimer procyanidins that contain galloyl groups. Specifically, the cytotoxicity of synthetic digalloyl dimer B1 and B2 esters {[3-O-galloyl]-(-)-epicatechin-(4beta,8)-(+)-catechin-3-O-gallate (DGB1) and [3-O-galloyl]-(-)-epicatechin-(4beta,8)-(+)-epicatechin-3-O-gallate (DGB2), respectively} were tested in a number of in vitro models. DGB1 produced significant cytotoxicity in a number of human cancer cell lines evaluated by three independent methods: ATP content, MTT and MTS assays. For the three most sensitive cell lines, exposure to DGB1 and DGB2 for 24, 48 or 72 h was associated with a reduction in cell number and an inhibition of cell proliferation. Digalloyl dimers exerted significantly higher cytotoxic effects than the structurally related flavanols, (-)-epicatechin, (+)-catechin, (-)-epicatechin gallate, (-)-epigallocatechin gallate, (-)-catechin gallate and dimer B1 and B2. These results support the concept that the incorporation of galloyl groups and the oligomerization of flavanols enhances the cytotoxic effects of typical monomer flavanols. The therapeutic value of these compounds and their derivative forms as anticancer agents merits further investigation in whole animal models.Differential inhibition of reverse transcriptase and various DNA polymerases by digallic acid and its derivatives

H Nakane, M Fukushima, K OnoPMID: 1705574 DOI: 10.1021/np50071a015

Abstract

Digallic acid (gallic acid 5,6-dihydroxy-3-carboxyphenyl ester) [4] was found to be a potent inhibitor of the activities of the reverse transcriptases from murine leukemia virus (MLV) and human immunodeficiency virus (HIV). Under the reaction conditions specified for each of MLV and HIV reverse transcriptases, both enzymes were inhibited by approximately 90% in the presence of 0.5 micrograms/ml digallic acid. Under the same conditions, however, gallic acid had no effect on the reverse transcriptase activity. The mode of the inhibition by digallic acid was partially competitive with respect to the template.primer, (rA)n.(dT)12-18', and noncompetitive to the triphosphate substrate, dTTP. The Ki value of digallic acid for HIV-reverse transcriptase was determined to be 0.58 microM. Examination of several derivatives of digallic acid have shown that all three hydroxyl groups at the 3, 4, and 5 positions seem to be required for the inhibitory activity of these compounds. Besides reverse transcriptase, DNA polymerases alpha and beta were moderately inhibited by digallic acid, whereas DNA polymerase gamma, terminal deoxynucleotidyltransferase, and E. coli DNA polymerase I were virtually insensitive to inhibition by this compound.Digallate dimers of (-)-epigallocatechin gallate inactivate herpes simplex virus

Charles E Isaacs, Weimin Xu, George Merz, Sharon Hillier, Lisa Rohan, Guang Y WenPMID: 21947401 DOI: 10.1128/AAC.05531-11

Abstract

Topical microbicides are potentially an alternative method to vaccines for reducing the spread of herpes simplex virus (HSV). We have previously shown (S. Liu et al., Biochim. Biophys. Acta 1723:270-281, 2005) that the catechin (-)-epigallocatechin gallate (EGCG) inactivates HSV at neutral pH; however, to function in the female genital tract EGCG must also be effective at acidic pH. EGCG inactivated HSV-1 and HSV-2 at pH 8.0 by 3 log(10) to 4 log(10) but was ineffective at pH 5.7. The EGCG digallate dimers theasinensin A, P2, and theaflavin-3,3'-digallate (TF-3) inactivated both viruses by 3 log(10) to 4 log(10) at pH 5.7 and as much as 5 log(10) at pH 8.0. TF-3 inactivated HSV-1 and HSV-2 by 4 to 5 log(10) in the pH range of 4.0 to 5.7. Dimers with one gallate moiety had antiviral activity intermediate between the activities of EGCG and digallate dimers. Confocal and electron microscopy showed that theasinensin A did not damage Vero cells. All EGCG dimers inactivated enveloped viruses with class I, class II, and class III (HSV-1, HSV-2) fusion proteins more effectively than did monomeric EGCG. EGCG had no activity against the nonenveloped viruses tested, but TF-3 reduced the titer of 4 of 5 nonenveloped viruses by ≅2 to 3.5 log(10). Results also showed that HSV-1 glycoprotein B (gB) was aggregated more rapidly by theasinensin A than EGCG, which, when taken together with the nonenveloped virus data, suggests that dimers may inhibit the function of viral proteins required for infectivity. Digallate dimers of EGCG appear to have excellent potential as microbicidal agents against HSV at acidic and neutral pHs.[Chemical components of the leaves of Pistacia Chinensis Bge]

Q Shi, C ZuoPMID: 1445648 DOI:

Abstract

Six compounds have been isolated from the leaves of Pistacia chinensis, a species of Anacardiaceae family. Their structures were identified on the basis of UV, IR, NMR, and MS as gallic acid, m-digallic acid, quercetin, 6-0-galloyl arbutin-quercitrin and quercetin-3-0(6''-galloyl)-beta-D-glucosides.Explore Compound Types